![molecular formula C9H19ClN2O2 B2462581 Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride CAS No. 2411292-75-4](/img/structure/B2462581.png)
Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride
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Overview
Description
Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride, also known as Ivermectin, is a medication used to treat parasitic infections in both humans and animals. It was first discovered in 1975 and has since become a widely used drug due to its effectiveness and low toxicity.
Scientific Research Applications
Anticancer Activity
Piperidine derivatives have garnered attention for their potential as anticancer agents. AT23021 may inhibit tumor growth by interfering with cell division or inducing apoptosis (programmed cell death). Researchers are investigating its efficacy against various cancer types, including breast, lung, and colon cancers .
Neuroprotection and Neurodegenerative Diseases
AT23021’s neuroprotective properties make it relevant for neurodegenerative diseases like Alzheimer’s and Parkinson’s. It could modulate neurotransmitter systems, reduce oxidative stress, and enhance neuronal survival. Studies explore its impact on neuroinflammation and neuronal regeneration .
Analgesic and Anti-Inflammatory Effects
Piperidines often exhibit analgesic and anti-inflammatory activities. AT23021 might act on pain pathways or suppress inflammatory mediators. Researchers investigate its potential in chronic pain management and inflammatory conditions .
Cardiovascular Applications
Piperidine derivatives can influence cardiovascular health. AT23021 may impact blood pressure regulation, vascular tone, or platelet aggregation. Studies explore its effects on heart function and vascular diseases .
Antibacterial and Antifungal Properties
AT23021’s piperidine scaffold could be harnessed for antimicrobial purposes. Researchers evaluate its antibacterial and antifungal effects against pathogens. It may disrupt cell membranes or inhibit essential enzymes .
Psychiatric Disorders
Piperidines sometimes interact with neurotransmitter receptors relevant to psychiatric disorders. AT23021’s potential in anxiety, depression, or schizophrenia treatment is under scrutiny. It might modulate serotonin or dopamine pathways .
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. DOI: 10.3390/ijms24032937
Mechanism of Action
Target of Action
It’s worth noting that compounds with a piperidine nucleus have been utilized in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Compounds with a piperidine nucleus are known to interact with their targets in a variety of ways depending on the specific therapeutic application . For instance, some piperidine derivatives have been shown to inhibit certain enzymes or receptor sites, thereby exerting their therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways depending on their specific therapeutic applications .
Result of Action
Piperidine derivatives have been shown to exert a variety of effects at the molecular and cellular level, depending on their specific therapeutic applications .
properties
IUPAC Name |
propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-7(2)13-9(12)11-8-3-5-10-6-4-8;/h7-8,10H,3-6H2,1-2H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADAGIJGKHVNQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1CCNCC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride |
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